molecular formula C16H15F4IO3S B15125945 (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

Cat. No.: B15125945
M. Wt: 490.3 g/mol
InChI Key: RWYNRLVSGQCTBB-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H16FIO3S. It is commonly used as a reagent in organic synthesis due to its ability to facilitate various chemical transformations. This compound is particularly notable for its role in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-fluorophenyl)iodonium diacetate with mesitylene in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions involving this compound typically require reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It is commonly involved in substitution reactions, where it acts as an electrophile, allowing nucleophiles to replace the iodonium group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aromatic compounds, while substitution reactions can produce a variety of functionalized aromatic derivatives.

Scientific Research Applications

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate exerts its effects involves the generation of reactive intermediates. These intermediates can facilitate various chemical transformations by acting as electrophiles, which are then attacked by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
  • (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
  • Diphenyliodonium trifluoromethanesulfonate

Uniqueness

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This fluorinated derivative offers distinct advantages in terms of stability and reactivity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C16H15F4IO3S

Molecular Weight

490.3 g/mol

IUPAC Name

(4-fluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C15H15FI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

RWYNRLVSGQCTBB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)F)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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